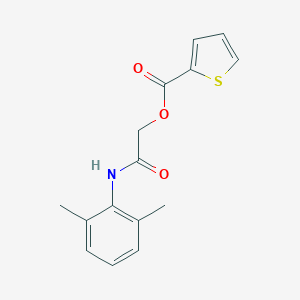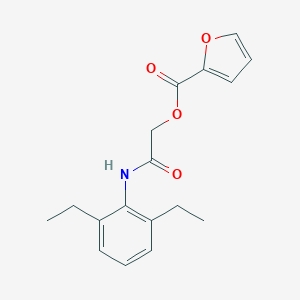![molecular formula C20H20N2O4 B270988 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid, also known as EACA, is a synthetic amino acid derivative that has been extensively studied for its biochemical and physiological effects. This compound has been shown to have potential therapeutic applications in various fields of medicine, including cancer treatment, thrombosis prevention, and neuroprotection.
Mécanisme D'action
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid exerts its effects by inhibiting the activity of various enzymes and receptors in the body. Specifically, this compound inhibits the activity of plasminogen activator (PA), plasmin, and glutamate receptors, which are involved in cancer growth and metastasis, thrombosis formation, and neurodegeneration, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Specifically, this compound inhibits the activity of plasminogen activator (PA), plasmin, and glutamate receptors, which are involved in cancer growth and metastasis, thrombosis formation, and neurodegeneration, respectively. Additionally, this compound has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid in lab experiments include its well-established synthesis method, its ability to inhibit the activity of various enzymes and receptors in the body, and its potential therapeutic applications in various fields of medicine. The limitations of using this compound in lab experiments include its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential interactions with other compounds in the body.
Orientations Futures
For research on 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid include further investigation into its potential therapeutic applications in various fields of medicine, including cancer treatment, thrombosis prevention, and neuroprotection. Additionally, future research could focus on the development of novel this compound derivatives with improved solubility and bioavailability, as well as the investigation of the potential interactions between this compound and other compounds in the body.
Méthodes De Synthèse
The synthesis of 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid involves the reaction of 2-ethylaniline with succinic anhydride, followed by cyclization with sodium hydroxide to form the pyrrolidine ring. The resulting product is then treated with acetic anhydride to form the final compound, this compound.
Applications De Recherche Scientifique
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the activity of plasminogen activator (PA), an enzyme that is involved in the breakdown of extracellular matrix proteins. This compound has also been shown to have potential applications in thrombosis prevention, as it inhibits the activity of plasmin, an enzyme that is involved in the breakdown of blood clots. Additionally, this compound has been shown to have neuroprotective effects, as it inhibits the activity of glutamate receptors, which are involved in the development of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C20H20N2O4 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
1-[3-[(2-ethylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H20N2O4/c1-2-13-6-3-4-9-17(13)21-19(24)14-7-5-8-16(10-14)22-12-15(20(25)26)11-18(22)23/h3-10,15H,2,11-12H2,1H3,(H,21,24)(H,25,26) |
Clé InChI |
ISVDLXNWWWHZCP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3CC(CC3=O)C(=O)O |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3CC(CC3=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)

![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270917.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270920.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270921.png)

![2-[(2-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270925.png)
![2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270927.png)